

## 4-Chloro-2-methoxybenzenesulfonamide CAS number lookup

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Compound of Interest

Compound Name:

4-Chloro-2methoxybenzenesulfonamide

Cat. No.:

B1417296

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# Technical Guide: 4-Chloro-2-methoxybenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

This technical guide provides a comprehensive overview of **4-Chloro-2-methoxybenzenesulfonamide**, a chemical entity belonging to the sulfonamide class of compounds. Sulfonamides are a well-established group of pharmacologically significant molecules, known for a wide array of biological activities. This document outlines the available physicochemical data, a general synthetic approach, and a proposed workflow for the comprehensive characterization and evaluation of this compound for potential drug development applications.

While specific experimental data for **4-Chloro-2-methoxybenzenesulfonamide** is not extensively available in public databases, this guide furnishes a framework for its synthesis, characterization, and biological screening based on established methodologies for analogous sulfonamide compounds.



## Compound Identification and Physicochemical Properties

A definitive CAS number for **4-Chloro-2-methoxybenzenesulfonamide** is not readily found in major chemical databases. However, the compound is indexed in PubChem with the following identifiers and predicted properties.[1]

Property	Value	Source
Molecular Formula	C7H8CINO3S	PubChem[1]
Monoisotopic Mass	220.99135 Da	PubChem[1]
Predicted XlogP	0.7	PubChem[1]
InChI	InChI=1S/C7H8CINO3S/c1-12-6-4-5(8)2-3-7(6)13(9,10)11/h2-4H,1H3,(H2,9,10,11)	PubChem[1]
InChIKey	ZKVAHGNYNOAZDH- UHFFFAOYSA-N	PubChem[1]
SMILES	COC1=C(C=CC(=C1)Cl)S(=O) (=O)N	PubChem[1]

Predicted Collision Cross Section (CCS) values (Ų)

Adduct	m/z	Predicted CCS (Ų)
[M+H]+	221.99863	140.7
[M+Na]+	243.98057	151.2
[M-H]-	219.98407	145.0
[M+NH4]+	239.02517	160.3
[M+K]+	259.95451	147.1

Data calculated using CCSbase as cited in PubChem.[1]



## Synthesis and Characterization General Synthetic Protocol

A specific, validated synthesis protocol for **4-Chloro-2-methoxybenzenesulfonamide** is not detailed in the available literature. However, a common and well-established method for the synthesis of primary sulfonamides involves the reaction of a sulfonyl chloride with ammonia or an ammonia surrogate.[2][3]

#### Reaction Scheme:

The synthesis would likely proceed via a two-step process starting from 3-chloroanisole:

- Chlorosulfonylation: 3-chloroanisole is reacted with chlorosulfonic acid to yield 4-chloro-2-methoxybenzene-1-sulfonyl chloride.
- Amination: The resulting sulfonyl chloride is then treated with an ammonia source, such as aqueous or gaseous ammonia, to produce the final product, 4-Chloro-2methoxybenzenesulfonamide.

Detailed Experimental Protocol (Hypothetical):

- Step 1: Synthesis of 4-chloro-2-methoxybenzene-1-sulfonyl chloride
  - To a stirred solution of 3-chloroanisole (1 equivalent) in a suitable inert solvent (e.g., dichloromethane) cooled to 0 °C, add chlorosulfonic acid (2-3 equivalents) dropwise.
  - After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
  - Upon completion, carefully pour the reaction mixture onto crushed ice.
  - Extract the aqueous layer with dichloromethane.
  - Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude sulfonyl chloride.
- Step 2: Synthesis of 4-Chloro-2-methoxybenzenesulfonamide

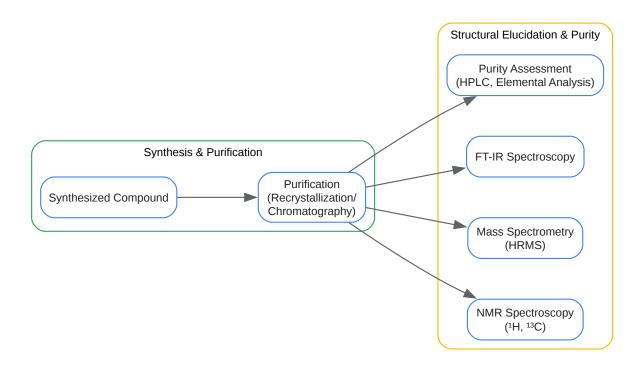


- Dissolve the crude 4-chloro-2-methoxybenzene-1-sulfonyl chloride in a suitable solvent (e.g., acetone or tetrahydrofuran).
- Cool the solution to 0 °C and bubble ammonia gas through the solution or add concentrated aqueous ammonia dropwise with vigorous stirring.
- Stir the reaction mixture at room temperature for 1-2 hours.
- Remove the solvent under reduced pressure.
- Partition the residue between water and ethyl acetate.
- Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
- Purify the crude product by recrystallization or column chromatography to obtain pure 4-Chloro-2-methoxybenzenesulfonamide.

#### **Characterization Workflow**

A comprehensive characterization of the synthesized compound is crucial to confirm its identity and purity.





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**Figure 1.** A general workflow for the synthesis and characterization of a novel chemical compound.

Experimental Protocols for Characterization:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - ¹H NMR: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Record the spectrum on a 400 MHz or higher spectrometer. Chemical shifts should be reported in ppm relative to tetramethylsilane (TMS).
  - <sup>13</sup>C NMR: Use a higher concentration (20-50 mg) in the same deuterated solvent. Record the spectrum with proton decoupling.
- Mass Spectrometry (MS):
  - High-Resolution Mass Spectrometry (HRMS): Use an ESI or APCI source to determine the exact mass of the molecular ion, which should be within 5 ppm of the calculated mass for



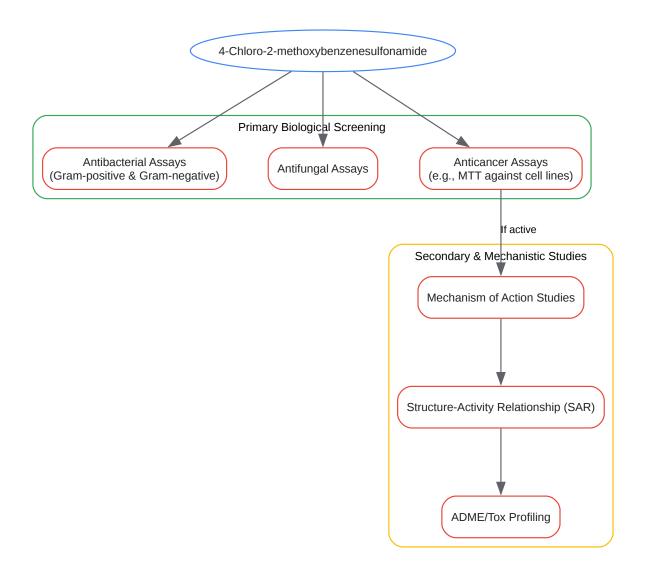
#### C7H8CINO3S.

- Fourier-Transform Infrared (FT-IR) Spectroscopy:
  - Acquire the spectrum of the solid sample using a KBr pellet or an ATR accessory. Key vibrational bands to identify include N-H stretching (around 3300-3400 cm<sup>-1</sup>), S=O stretching (asymmetric and symmetric, around 1350 and 1160 cm<sup>-1</sup>), and C-O and C-Cl stretching.
- Purity Assessment:
  - High-Performance Liquid Chromatography (HPLC): Develop a method using a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water). Purity should be determined by the peak area at an appropriate UV wavelength.
  - Elemental Analysis: Determine the percentage composition of C, H, N, and S. The experimental values should be within ±0.4% of the calculated values.

### **Biological Activity and Screening**

While the biological activity of **4-Chloro-2-methoxybenzenesulfonamide** is not specifically documented, the sulfonamide scaffold is present in a wide range of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs. Therefore, a broad initial screening is warranted.





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**Figure 2.** A proposed workflow for the biological evaluation of **4-Chloro-2-methoxybenzenesulfonamide**.

## **Experimental Protocols for Biological Screening**

- Antibacterial Activity:
  - Microorganism Strains: A panel of Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.



- Method: Broth microdilution method to determine the Minimum Inhibitory Concentration
  (MIC). The compound would be serially diluted in a 96-well plate containing bacterial
  culture in a suitable broth. The MIC is the lowest concentration that inhibits visible bacterial
  growth after incubation.
- Anticancer Activity:
  - Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).
  - Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess cell viability. Cells are treated with various concentrations of the compound for 48-72 hours. The IC<sub>50</sub> value (concentration that inhibits 50% of cell growth) is then calculated.

### Conclusion

**4-Chloro-2-methoxybenzenesulfonamide** is a sulfonamide derivative with potential for biological activity based on its chemical class. This guide provides a foundational framework for its synthesis, comprehensive characterization, and a logical progression for its biological evaluation. The successful execution of these proposed experimental workflows will be essential to elucidate the therapeutic potential of this compound and guide future drug discovery and development efforts.

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### References

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